2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Description
This compound integrates three key structural motifs:
- Biphenyl core: Known for enhancing binding affinity to hydrophobic pockets in enzymes or receptors, as seen in antihypertensive and anti-inflammatory drugs .
- Triazolopyrimidine heterocycle: A privileged scaffold in kinase inhibitors and nucleotide analogs, with the 3-fluorophenyl substituent likely improving metabolic stability and target selectivity .
- Piperazine-ethanone linker: Piperazine improves solubility and facilitates interactions with polar residues in binding sites, while the ketone group may stabilize conformations via hydrogen bonding .
Synthetic routes for analogous compounds (e.g., Friedel-Crafts acylation, Suzuki coupling) suggest this molecule could be synthesized through stepwise coupling of the triazolopyrimidine and biphenyl-piperazine fragments .
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN7O/c29-23-7-4-8-24(18-23)36-28-26(32-33-36)27(30-19-31-28)35-15-13-34(14-16-35)25(37)17-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,18-19H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYMHJBYMACGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Construction of the Triazolopyrimidine Moiety: This involves a cyclization reaction between a hydrazine derivative and a nitrile compound.
Final Coupling: The final step involves coupling the synthesized intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazolopyrimidine moiety.
Substitution: The biphenyl and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The biphenyl and fluorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
2-{[1,1'-Biphenyl]-4-yl}-1-{4-[3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (BA99962)
- Structural difference : Methoxy group replaces fluorine at the triazolopyrimidine’s 3-position.
- Binding affinity: Fluorine’s smaller size and higher electronegativity may enhance interactions with hydrophobic/aromatic residues in target proteins.
- Synthesis : Similar palladium-catalyzed coupling strategies likely apply .
| Property | Target Compound (3-Fluorophenyl) | BA99962 (3-Methoxyphenyl) |
|---|---|---|
| LogP (Predicted) | ~3.8 | ~3.2 |
| Metabolic Stability | Higher | Moderate |
| Target Selectivity | Likely improved | Variable |
Biphenyl Esters with Antityrosinase Activity
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl benzoates (e.g., 2p, 2r, 2s)
- Structural difference : Replace triazolopyrimidine-piperazine with ester-linked aromatic groups.
- Pharmacology :
- Physicochemical properties : Esters exhibit lower solubility than the target compound’s piperazine group, which enhances water interaction .
Piperazine-Linked Heterocycles
(2R,3R,4R,5R)-2-(7-(4-([1,1'-Biphenyl]-4-yl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-3-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate (B4)
- Structural difference : Imidazopyridine replaces triazolopyrimidine; acetoxymethyl groups increase hydrophilicity.
- Activity : B4 targets Mycobacterium enzymes, suggesting the piperazine-biphenyl motif is adaptable to diverse targets. Triazolopyrimidine’s nitrogen-rich structure may offer superior hydrogen-bonding capacity compared to imidazopyridine .
Fluorinated Biphenyl Derivatives
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-one
- Structural difference : Simpler fluorinated biphenyl ketone without heterocyclic extensions.
- Applications : Intermediate in synthesizing bioactive molecules; fluorination improves metabolic stability and membrane permeability .
- Safety : Classified as hazardous (GHS), requiring precautions for inhalation and skin contact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
